Pep-1-cysteamide Trifluoroacetate is a synthetic compound primarily utilized in peptide research and development. This compound is characterized by its unique structure, which includes a cysteamide moiety and is typically delivered as a trifluoroacetate salt. Its applications span various scientific fields, particularly in biochemistry and molecular biology, where it serves as a carrier for nucleic acids and other biomolecules.
Pep-1-cysteamide Trifluoroacetate is synthesized through solid-phase peptide synthesis techniques, which allow for the precise assembly of peptide sequences. The synthesis often employs Fmoc (Fluorenylmethyloxycarbonyl) chemistry, a widely used method in peptide synthesis due to its efficiency and reliability in protecting amino acids during the coupling process.
This compound falls under the category of peptide-based carriers, specifically designed for the delivery of nucleic acid mimics and other therapeutic agents. It is classified as a trifluoroacetate salt, which indicates that it is often used in its salt form to enhance solubility and stability during storage and application.
The synthesis of Pep-1-cysteamide Trifluoroacetate typically involves solid-phase peptide synthesis using Fmoc chemistry. The process begins with the attachment of the first amino acid to a solid support, followed by sequential addition of protected amino acids. The technical details include:
The crude peptide product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC), ensuring that only the desired peptide sequence remains. Mass spectrometry is employed to confirm the molecular weight and structure of the synthesized compound.
The molecular formula for Pep-1-cysteamide Trifluoroacetate can be derived from its components, with specific attention to the trifluoroacetate component contributing to its solubility properties.
Pep-1-cysteamide Trifluoroacetate is involved in several chemical reactions relevant to its function as a delivery agent:
The reactions typically require controlled conditions to prevent degradation or unwanted side reactions. For instance, maintaining neutral pH during conjugation helps preserve the integrity of both the carrier and the payload.
The mechanism by which Pep-1-cysteamide Trifluoroacetate facilitates cellular uptake involves several steps:
Studies have shown that peptides with cysteamide groups exhibit enhanced cellular uptake compared to their non-modified counterparts .
Pep-1-cysteamide Trifluoroacetate appears as a white crystalline powder when lyophilized. It is soluble in polar solvents such as water and dimethyl sulfoxide due to its trifluoroacetate component.
Pep-1-cysteamide Trifluoroacetate has several significant applications in scientific research:
Solid-phase synthesis of cysteamide-terminated peptides like Pep-1-cysteamide demands specialized resin selection and coupling protocols to minimize racemization and premature deprotection. Chlorotrityl chloride resins are preferred for C-terminal cysteamide immobilization due to their high acid lability (cleavable with 1–3% trifluoroacetic acid in dichloromethane), preserving side-chain protections during synthesis [1] [9]. For cysteine incorporation, S-trityl (Trt) and S-tetrahydropyranyl (Thp) protecting groups demonstrate superior performance:
Microwave-assisted SPPS (50–75°C) reduces coupling times to 2–5 minutes per residue while maintaining >99% efficiency, as validated by ninhydrin or chloranil monitoring [4] [10]. Post-coupling, active ester quenching with pyrrolidine (0.5% v/v) prevents insertion deletions during subsequent Fmoc deprotection [4].
Table 1: Resin and Coupling Agent Optimization for Cysteamide Peptides
Parameter | Standard Protocol | Optimized for Cysteamide | Effect |
---|---|---|---|
Resin Type | Wang resin | 2-Chlorotrityl chloride | Prevents diketopiperazine formation |
Coupling Reagent | HBTU/DIPEA | DIC/Oxyma Pure | Reduces Cys racemization to <1% |
Temperature | 25°C | 75°C (microwave) | Coupling time reduction to 2 min |
Cys Protection | S-Acm | S-Thp | Higher acid lability; no metal removal |
Trifluoroacetate (TFA⁻) counterions originate from two critical synthesis stages: resin cleavage (TFA-based cocktails) and reverse-phase HPLC purification (TFA mobile phases). Residual TFA levels in Pep-1-cysteamide typically range from 5–15% by weight, forming stable ion pairs with protonated N-termini and basic side chains [6] [10]. This introduces three key challenges:
Counterion exchange employs HCl-saturated organic solvents. Acetonitrile and tert-butanol achieve >95% TFA⁻→Cl⁻ substitution after two cycles (1 mg peptide/mL solvent, 10-minute incubation), as quantified by ion chromatography [10]. Lyophilization from 0.1 M HCl requires four cycles for equivalent exchange efficiency, increasing peptide aggregation risk [10].
Table 2: Counterion Exchange Efficiency in Organic Solvents
Solvent | HCl Saturation (mol/L) | Exchange Efficiency (1 Cycle) | Cycles for ≥95% Purity |
---|---|---|---|
Acetonitrile | 0.82 | 90.2% | 2 |
tert-Butanol | 0.76 | 88.7% | 2 |
Methanol | 0.65 | 75.4% | 3 |
0.1 M HCl (aq) | 0.10 | 45.3% | 4 |
Orthogonal protection enables site-specific cysteamide derivatization (e.g., bioconjugation, lipidation). Critical protection group pairings include:
For disulfide-bridged Pep-1-cysteamide variants, sequential deprotection is achieved using:
Scaling Pep-1-cysteamide beyond 100-g batches encounters three core bottlenecks:
Automated flow synthesizers (e.g., Biotage® Initiator+ Alstra) enable kilogram-scale production via:
Table 3: Scalability Solutions for Multi-Domain Cysteamide Peptides
Challenge | Laboratory Scale | Pilot Scale (100 g) | Industrial Scale (1 kg+) |
---|---|---|---|
Aggregation Control | Pseudoproline dipeptides | 20% DMSO co-solvent | Temperature-jump synthesis (0→75°C) |
Solvent Consumption | 500 mL/g peptide | 50 mL/g (wash-free SPPS) | 5 mL/g (flow chemistry) |
Purification Method | Batch RP-HPLC | Countercurrent chromatography | Simulated moving bed (SMB) |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: